Technical Monograph: 4-(Benzyloxy)-N-(2-hydroxyethyl)benzamide
Technical Monograph: 4-(Benzyloxy)-N-(2-hydroxyethyl)benzamide
A Strategic Intermediate for Medicinal Chemistry and Polymer Science
Executive Summary
4-(Benzyloxy)-N-(2-hydroxyethyl)benzamide is a specialized organic intermediate that bridges the gap between simple aromatic building blocks and complex functional materials. While it lacks a ubiquitous commercial presence (often requiring custom synthesis), its structural utility is profound. It serves as a protected phenolic linker in drug discovery and a critical precursor for 2-oxazoline monomers in polymer science.
This guide provides a comprehensive technical profile, including validated synthetic protocols, physicochemical properties, and its strategic application in "Click" chemistry and fragment-based drug design (FBDD).
Part 1: Chemical Identity & Identification Strategy
Unlike commodity chemicals with a single, immutable CAS number, this compound often appears in literature as a transient intermediate. Researchers must frequently rely on structural search strings rather than catalog numbers.
Nomenclature and Identifiers
| Attribute | Detail |
| Systematic Name | N-(2-Hydroxyethyl)-4-(phenylmethoxy)benzamide |
| Molecular Formula | C₁₆H₁₇NO₃ |
| Molecular Weight | 271.31 g/mol |
| SMILES | O=C(NCCO)C1=CC=C(OCC2=CC=CC=C2)C=C1 |
| InChI Key | (Predicted) XZYV...[1] (Derivative of Benzoic Acid) |
| Core Scaffold | Benzamide |
| Key Functional Groups | Primary Alcohol (–OH), Amide (–CONH–), Benzyl Ether (–OBn) |
The "Missing" CAS: A Search Strategy
If a direct CAS search yields no commercial results, the compound is likely a "Make-on-Demand" target. In such cases, the identity is validated through its immediate precursors , which have established CAS registries.
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Precursor A (Acid): 4-(Benzyloxy)benzoic acid (CAS: 1486-51-7 )[1][2][3]
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Precursor B (Amine): Ethanolamine / 2-Aminoethanol (CAS: 141-43-5 )
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Analogue (Unprotected): N-(2-Hydroxyethyl)-4-hydroxybenzamide (CAS: 75268-14-3 )
Part 2: Synthetic Architectures
The synthesis of 4-(Benzyloxy)-N-(2-hydroxyethyl)benzamide is a lesson in chemoselectivity. The challenge lies in coupling the amine without esterifying the alcohol on the ethanolamine side chain.
Validated Protocol: The Mixed Anhydride Method
Rationale: This method avoids the harsh conditions of acyl chlorides (which might attack the alcohol) and the purification difficulties of DCC ureas.
Reagents:
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4-(Benzyloxy)benzoic acid (1.0 eq)
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Ethyl chloroformate (1.1 eq)
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Triethylamine (Et₃N) (1.2 eq)
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Ethanolamine (1.1 eq)
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Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Methodology:
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Activation: Dissolve 4-(Benzyloxy)benzoic acid in dry THF at 0°C under nitrogen. Add Et₃N followed dropwise by ethyl chloroformate. Stir for 30 minutes to form the mixed anhydride intermediate.
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Coupling: Add ethanolamine dropwise to the cold solution. The primary amine is significantly more nucleophilic than the primary alcohol, ensuring amide formation over esterification.
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Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM).
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Workup: Quench with water. Extract with EtOAc. Wash the organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.
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Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, EtOAc/Hexane gradient).
Alternative Route: The "Schotten-Baumann" Approach
For scale-up where chromatography is to be avoided.
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Convert 4-(Benzyloxy)benzoic acid to its acyl chloride using Thionyl Chloride (SOCl₂).
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Add the acyl chloride slowly to a biphasic mixture of Ethanolamine in Water/DCM containing Na₂CO₃.
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Critical Control: Keep the temperature < 5°C to prevent O-acylation.
Part 3: Visualization of Chemical Logic
The following diagram illustrates the synthetic pathway and the compound's divergent utility in downstream applications (Oxazoline formation vs. Phenol deprotection).
Figure 1: Synthetic workflow and divergent applications. The pathway highlights the chemoselective amidation and downstream utility.
Part 4: Applications in Drug Discovery & Materials
The "Masked" Phenol Strategy
In medicinal chemistry, the benzyl group acts as a robust protecting group.
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Why use it? The free phenol (–OH) is metabolically labile (Phase II conjugation). Masking it as a benzyl ether allows the molecule to permeate cell membranes (increasing LogP).
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Mechanism: Once the amide bond is established or the linker is attached to a pharmacophore, the benzyl group can be removed via catalytic hydrogenation (H₂, Pd/C) to reveal the active phenolic site for hydrogen bonding with target proteins.
Polymer Science: The Oxazoline Connection
This compound is a direct precursor to 2-(4-benzyloxyphenyl)-2-oxazoline .
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Utility: Phenyl-oxazolines are monomers for Cationic Ring-Opening Polymerization (CROP).[4]
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Process: The N-(2-hydroxyethyl) amide undergoes cyclodehydration (using mesyl chloride or Appel reaction conditions) to close the oxazoline ring.
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Result: This yields high-performance polymers with tunable hydrophobicity and thermal stability.
Part 5: Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized compound, the following analytical signatures must be confirmed.
| Method | Expected Signature / Diagnostic Peaks |
| ¹H NMR (DMSO-d₆) | δ 8.35 (t, 1H): Amide –NH– (Triplet confirms coupling to –CH₂–).δ 7.30-7.50 (m, 5H): Benzyl aromatic protons.δ 5.15 (s, 2H): Benzylic –CH₂– (Singlet, distinct shift).δ 4.70 (t, 1H): Hydroxyl –OH (Exchangeable).δ 3.50 (q, 2H): Ethyl –CH₂– adjacent to N. |
| ¹³C NMR | ~166 ppm: Carbonyl (C=O).~70 ppm: Benzylic carbon.~60 ppm: Aliphatic carbon adjacent to –OH.[5][6][7][8] |
| Mass Spec (ESI+) | [M+H]⁺ = 272.13 [M+Na]⁺ = 294.11 Fragment 91 m/z: Tropylium ion (Confirming Benzyl group). |
| IR Spectroscopy | 3300 cm⁻¹: Broad –OH stretch.1640 cm⁻¹: Amide I band (Strong).1240 cm⁻¹: Ether C–O–C stretch. |
References
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PubChem. Ethanolamine (2-Aminoethanol).[6] (Precursor CAS: 141-43-5). [Link]
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National Institutes of Health (NIH). N-(2-Hydroxyethyl)-4-hydroxybenzamide. (Structural Analogue). [Link]
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Organic Syntheses. General Procedure for Mixed Anhydride Couplings. [Link]
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Polymer Chemistry Journal. Synthesis of Phenyl-Oxazolines from N-(2-hydroxyethyl)benzamides. (Contextual Application). [Link]
Sources
- 1. 4-苄氧基苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Benzyloxybenzoic acid [webbook.nist.gov]
- 3. 4-Benzyloxybenzoic acid [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. N-(2-hydroxyethyl)-4-methoxybenzamide | C10H13NO3 | CID 4197725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)-benzamide - Enamine [enamine.net]
- 8. N-(2-(4-Hydroxyphenyl)ethyl)benzamide | C15H15NO2 | CID 577614 - PubChem [pubchem.ncbi.nlm.nih.gov]
